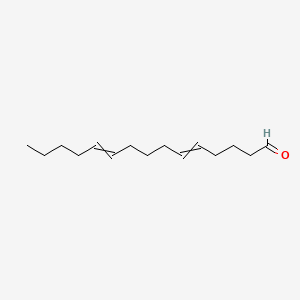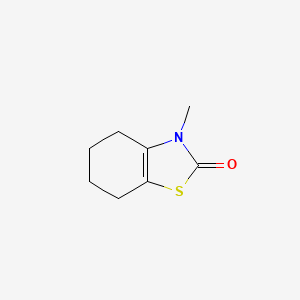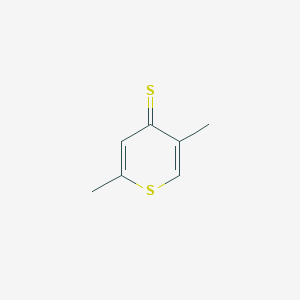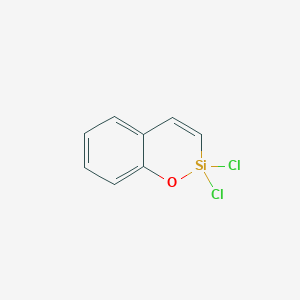
5,10-Pentadecadienal, (E,Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10-Pentadecadienal, (E,Z)- is an organic compound with the molecular formula C15H26O. It is an aliphatic aldehyde characterized by the presence of two double bonds at the 5th and 10th positions in the carbon chain. This compound is known for its role in various biological and chemical processes, particularly in the field of pheromone research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Pentadecadienal, (E,Z)- typically involves the use of aliphatic precursors and specific reaction conditions to ensure the formation of the desired double bonds. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the presence of a strong base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of 5,10-Pentadecadienal, (E,Z)- may involve more scalable processes such as catalytic hydrogenation of aliphatic precursors followed by selective oxidation. The use of catalysts like palladium on carbon (Pd/C) can facilitate the hydrogenation process, while controlled oxidation can be achieved using reagents like pyridinium chlorochromate (PCC).
Análisis De Reacciones Químicas
Types of Reactions
5,10-Pentadecadienal, (E,Z)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The double bonds in the compound can undergo electrophilic addition reactions, such as halogenation with bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of pentadecadienoic acid.
Reduction: Formation of 5,10-Pentadecadienol.
Substitution: Formation of dibromo derivatives.
Aplicaciones Científicas De Investigación
5,10-Pentadecadienal, (E,Z)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role as a pheromone in various insect species, particularly in mating behaviors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of fragrances and flavorings due to its distinct odor profile.
Mecanismo De Acción
The mechanism of action of 5,10-Pentadecadienal, (E,Z)- involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering a cascade of intracellular signaling pathways. This interaction often involves the activation of G-protein coupled receptors (GPCRs) and subsequent modulation of cyclic AMP (cAMP) levels, leading to behavioral responses.
Comparación Con Compuestos Similares
Similar Compounds
5,10-Pentadecadien-1-ol, (Z,Z)-: An alcohol derivative with similar structural features but differing in functional groups.
10,12-Hexadecadienal, (E,Z)-: Another aliphatic aldehyde with double bonds at different positions.
Uniqueness
5,10-Pentadecadienal, (E,Z)- is unique due to its specific double bond configuration and its role as a pheromone in certain insect species. Its distinct chemical properties and biological activities set it apart from other similar compounds.
Propiedades
Número CAS |
64275-54-3 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
pentadeca-5,10-dienal |
InChI |
InChI=1S/C15H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h5-6,10-11,15H,2-4,7-9,12-14H2,1H3 |
Clave InChI |
QVECBYWMAHQYNQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCC=CCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)






![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)

![4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14490892.png)
![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)

